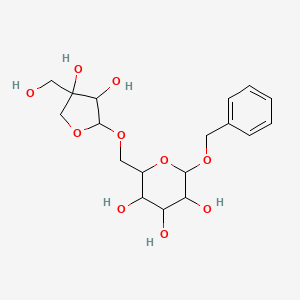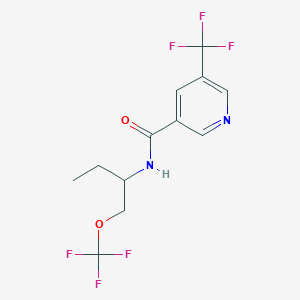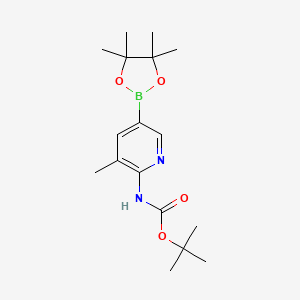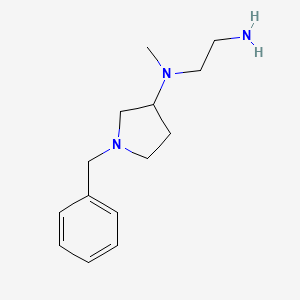
Pyrene-3-aldehyde-N,N-diphenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-3-aldehyde-N,N-diphenylhydrazone: is a chemical compound with the molecular formula C29H20N2 and a molecular weight of 396.48 g/mol . It is known for its unique structure, which includes a pyrene moiety and a diphenylhydrazone group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrene-3-aldehyde-N,N-diphenylhydrazone can be synthesized through the reaction of pyrene-3-aldehyde with N,N-diphenylhydrazine . The reaction typically occurs in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrene-3-aldehyde-N,N-diphenylhydrazone can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrene-3-aldehyde-N,N-diphenylhydrazone is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses .
Biology: In biological research, this compound is utilized for its fluorescent properties to study cellular processes and molecular interactions .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and as a component in certain chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of Pyrene-3-aldehyde-N,N-diphenylhydrazone involves its interaction with various molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, its fluorescent properties allow it to act as a probe for detecting specific molecules and ions in various environments .
Vergleich Mit ähnlichen Verbindungen
- Pyrene-1-aldehyde-N,N-diphenylhydrazone
- Pyrene-2-aldehyde-N,N-diphenylhydrazone
- Pyrene-4-aldehyde-N,N-diphenylhydrazone
Uniqueness: Pyrene-3-aldehyde-N,N-diphenylhydrazone is unique due to its specific position of the aldehyde group on the pyrene ring, which influences its chemical reactivity and fluorescent properties. This positional difference can lead to variations in the compound’s behavior in chemical reactions and its effectiveness as a fluorescent probe .
Eigenschaften
CAS-Nummer |
142320-40-9 |
|---|---|
Molekularformel |
C29H20N2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-phenyl-N-[(E)-pyren-1-ylmethylideneamino]aniline |
InChI |
InChI=1S/C29H20N2/c1-3-10-25(11-4-1)31(26-12-5-2-6-13-26)30-20-24-17-16-23-15-14-21-8-7-9-22-18-19-27(24)29(23)28(21)22/h1-20H/b30-20+ |
InChI-Schlüssel |
XFJPUTGGRPTSHI-TWKHWXDSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B15130666.png)

![N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide](/img/structure/B15130678.png)







![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)


